molecular formula C13H18OSe B14541320 Heptanal, 2-(phenylseleno)- CAS No. 61759-16-8

Heptanal, 2-(phenylseleno)-

Cat. No.: B14541320
CAS No.: 61759-16-8
M. Wt: 269.25 g/mol
InChI Key: ZTMSKOFPWAQQEN-UHFFFAOYSA-N
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Description

Heptanal, 2-(phenylseleno)- is an organic compound that belongs to the class of α-phenylseleno aldehydes. This compound is characterized by the presence of a phenylseleno group attached to the second carbon of heptanal. It is a colorless to pale yellow liquid with a distinctive odor and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanal, 2-(phenylseleno)- can be synthesized through several methods. One common method involves the reaction of heptanal with diphenyl diselenide in the presence of a base such as potassium phosphate (K3PO4). This reaction typically occurs under mild conditions and results in the formation of the desired α-phenylseleno aldehyde .

Industrial Production Methods: Industrial production of heptanal, 2-(phenylseleno)- often involves the use of electrophilic organoselenium reagents such as phenylselenyl chloride (PhSeCl) or N-(phenylseleno)phthalimide (NPSP). These reagents react with heptanal or its derivatives to produce the target compound in good yields .

Chemical Reactions Analysis

Types of Reactions: Heptanal, 2-(phenylseleno)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: α,β-unsaturated carbonyl compounds.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aldehydes and ketones.

Scientific Research Applications

Heptanal, 2-(phenylseleno)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptanal, 2-(phenylseleno)- involves its interaction with various molecular targets and pathways. For example, its antifungal activity is attributed to its ability to induce oxidative stress in fungal cells, leading to cell wall and plasma membrane damage, accumulation of reactive oxygen species (ROS), and disruption of energy metabolism . This results in the inhibition of fungal growth and spore germination.

Comparison with Similar Compounds

    Heptanal: A simple aldehyde with a similar structure but lacking the phenylseleno group.

    2-Phenylselenoacetaldehyde: Another α-phenylseleno aldehyde with a shorter carbon chain.

    2-Phenylselenopropanal: Similar to heptanal, 2-(phenylseleno)- but with a propanal backbone.

Uniqueness: Heptanal, 2-(phenylseleno)- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

61759-16-8

Molecular Formula

C13H18OSe

Molecular Weight

269.25 g/mol

IUPAC Name

2-phenylselanylheptanal

InChI

InChI=1S/C13H18OSe/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3

InChI Key

ZTMSKOFPWAQQEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=O)[Se]C1=CC=CC=C1

Origin of Product

United States

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